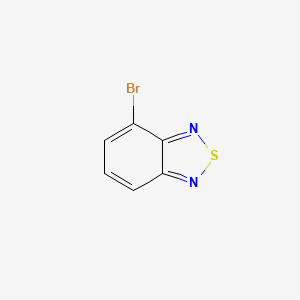

4-Bromo-2,1,3-benzothiadiazole

描述

Contextualization of 2,1,3-Benzothiadiazole (B189464) (BTD) in Heterocyclic Chemistry Research

2,1,3-Benzothiadiazole is a bicyclic aromatic heterocycle that has become a fundamental component in the design of functional organic materials. Its inherent electronic structure and the ability to fine-tune its properties through chemical modification have cemented its importance in various research domains.

Significance of BTD as an Electron-Accepting Building Block in Organic Chemistry

The 2,1,3-benzothiadiazole (BTD) moiety is widely recognized as a privileged electron-acceptor unit in the field of organic chemistry. nih.gov This characteristic is attributed to its electron-deficient nature, which arises from the fusion of a benzene (B151609) ring with a 1,2,5-thiadiazole (B1195012) ring. nih.gov This electron-withdrawing capability makes BTD a critical component in the construction of donor-acceptor (D-A) type molecules, which are central to the development of organic electronics. nih.govresearchgate.net The strong electron-accepting properties, coupled with intense light absorption and good photochemical stability, make BTD derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent probes. nih.govresearchgate.netmdpi.com The planar geometry and extended π-conjugation of the BTD core facilitate efficient charge transport, a crucial factor for the performance of organic semiconductor devices.

Comparative Analysis of BTD Isomers and Related Heterocycles

The exploration of BTD's chemical space extends to its isomers and more complex fused systems, each exhibiting distinct electronic properties. A notable isomer is Benzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.smolecule.comchemicalbook.comthiadiazole) (isoBBT), which, while also an electron-withdrawing building block, has a significantly smaller electron affinity (1.09 eV) compared to its counterpart, Benzo[1,2-c:4,5-c′]bis Current time information in Bangalore, IN.smolecule.comresearchgate.netthiadiazole (BBT) (1.90 eV). nih.govresearchgate.net This difference in electron affinity, a measure of a molecule's ability to accept an electron, highlights how isomeric changes can profoundly impact electronic behavior. nih.gov IsoBBT and its derivatives have shown promise in nucleophilic aromatic substitution and cross-coupling reactions, making them valuable for synthesizing components for OLEDs and organic solar cells. nih.govmdpi.com The study of such isomers and related heterocycles like Current time information in Bangalore, IN.smolecule.comresearchgate.net-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline (B3350192) derivatives reveals a tunable range of energy gaps, from 1.3 eV to 2.4 eV, demonstrating the rich electronic diversity achievable through structural modifications of the core heterocycle. researchgate.netrsc.org

Research Rationale for Bromo-Functionalized 2,1,3-Benzothiadiazoles

The introduction of bromine atoms onto the BTD scaffold is a key strategy for modulating its chemical and electronic characteristics. This functionalization opens up new avenues for creating complex molecular architectures with tailored properties.

Role of Bromine Substituents in Modulating Electronic Properties and Reactivity

The addition of a bromine substituent to the benzothiadiazole ring system significantly influences the compound's electronic properties and chemical reactivity. The bromine atom acts as an electron-withdrawing group, which enhances the electron-deficient nature of the BTD core. This increased electrophilicity makes the aromatic ring more susceptible to certain chemical transformations. researchgate.net Specifically, the carbon-bromine bond serves as a reactive site for various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. smolecule.comresearchgate.net The presence of bromine improves the electrical deficiency of the molecule, which in turn increases its reactivity in aromatic nucleophilic substitution reactions without diminishing its capacity to participate in cross-coupling reactions. nih.govresearchgate.net This dual reactivity is crucial for the synthesis of complex, functional molecules.

4-Bromo-2,1,3-benzothiadiazole as a Key Intermediate in Synthetic Pathways

This compound is a versatile and important building block in organic synthesis, primarily due to the reactivity of its bromine substituent. smolecule.com The carbon-bromine bond is readily activated towards oxidative addition with palladium catalysts, making the compound an excellent electrophilic partner in a variety of cross-coupling reactions. smolecule.com This includes the Suzuki-Miyaura coupling with boronic acids and the Sonogashira cross-coupling with terminal acetylenes. smolecule.comchemicalbook.com These reactions allow for the introduction of a wide range of aryl and ethynyl (B1212043) groups onto the benzothiadiazole core, enabling the synthesis of a diverse array of functional molecules with applications in materials science and organic electronics. smolecule.com For instance, Sonogashira coupling provides access to ethynyl-substituted benzothiadiazole derivatives, while Suzuki-Miyaura coupling facilitates the formation of various arylated products. smolecule.com The compound can also undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as amines and thiols. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKBVPGDKGABHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353039 | |

| Record name | 4-Bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22034-13-5 | |

| Record name | 4-Bromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BROMO-2,1,3-BENZOTHIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2,1,3 Benzothiadiazole

Established Synthetic Routes for 4-Bromo-2,1,3-benzothiadiazole

The synthesis of this compound is primarily achieved through two well-established methodologies: the direct bromination of the parent heterocycle and construction from o-phenylenediamine (B120857) precursors.

Direct Bromination of 2,1,3-Benzothiadiazole (B189464)

The most conventional method for preparing this compound is through the direct electrophilic aromatic substitution of 2,1,3-benzothiadiazole. smolecule.comutm.my This reaction typically involves treating the parent heterocycle with elemental bromine in a strong acidic medium, such as aqueous hydrobromic acid. google.comcolab.ws

The bromination occurs in a successive manner, with the initial substitution taking place at the 4-position, followed by subsequent bromination at the 7-position if the reaction is allowed to proceed further. utm.mycolab.ws The reaction is generally conducted at elevated temperatures to facilitate the substitution on the electron-deficient benzothiadiazole ring. colab.ws By carefully controlling the reaction stoichiometry and conditions, the mono-brominated product can be isolated in good yield. The use of aqueous hydrobromic acid as the reaction medium is noted to favor direct substitution, minimizing the formation of addition byproducts. google.com

Table 1: Conditions for Direct Bromination of 2,1,3-Benzothiadiazole

| Reagent | Solvent/Medium | Conditions | Product | Reference |

|---|---|---|---|---|

| Elemental Bromine | Aqueous Hydrobromic Acid | Heating/Reflux | This compound | smolecule.comgoogle.com |

Synthetic Approaches from o-Phenylenediamine Precursors

An alternative and fundamental approach to this compound begins with o-phenylenediamine. This method involves a two-step sequence. First, o-phenylenediamine is reacted with thionyl chloride to form the 2,1,3-benzothiadiazole ring system. wikipedia.orgchemicalbook.com The resulting 2,1,3-benzothiadiazole is then subjected to bromination, typically using a mixture of hydrogen bromide and elemental bromine under reflux conditions, to yield the target compound. chemicalbook.com

This strategy is also part of a broader synthetic utility where the benzothiadiazole moiety can act as a protecting group for the o-diamine functionality. wikipedia.orgmdpi.com After modification of the aromatic ring, such as through bromination, the diamine can be regenerated by reduction of the thiadiazole ring. wikipedia.orgmdpi.com

Synthesis of Related Brominated 2,1,3-Benzothiadiazole Scaffolds

The synthesis of other brominated benzothiadiazoles, particularly the dibromo- derivative, is crucial for the construction of advanced materials.

Preparation of 4,7-Dibromo-2,1,3-benzothiadiazole (B82695)

4,7-Dibromo-2,1,3-benzothiadiazole is a key building block for many organic semiconductors. wikipedia.orgossila.com Its synthesis is most commonly achieved by the exhaustive bromination of 2,1,3-benzothiadiazole. ossila.com The reaction is typically carried out by heating 2,1,3-benzothiadiazole with an excess of bromine in 45-48% hydrobromic acid. rsc.orgresearchgate.net The product, being a solid, often precipitates from the reaction mixture and can be isolated by filtration and recrystallization. rsc.org

An alternative pathway utilizes N-bromosuccinimide (NBS) as the brominating agent. utm.my While NBS is generally considered a milder brominating agent for benzene (B151609) rings, its use in a mixture of concentrated sulfuric acid and chloroform (B151607) at room temperature provides an effective method for producing 4,7-dibromo-2,1,3-benzothiadiazole. utm.myresearchgate.net This method can be advantageous when access to elemental bromine is limited. utm.my

Table 2: Synthetic Routes to 4,7-Dibromo-2,1,3-benzothiadiazole

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,1,3-Benzothiadiazole | Bromine, 45% Hydrobromic Acid | Reflux | 90% | rsc.org |

| 2,1,3-Benzothiadiazole | N-Bromosuccinimide, H₂SO₄, Chloroform | Room Temperature | - | utm.my |

Selective Bromination Strategies for Mono- and Bis-Brominated Derivatives

Achieving selectivity in the bromination of 2,1,3-benzothiadiazole is a matter of controlling the reaction parameters. The inherent reactivity of the benzothiadiazole ring directs electrophilic substitution to the 4- and 7-positions. utm.mycolab.ws

By monitoring the reaction progress, it is possible to isolate the mono-brominated species, this compound, as it is the initial product formed before the reaction proceeds to the di-brominated stage. utm.mygoogle.com More advanced strategies for achieving high regioselectivity include modern C-H functionalization techniques. For instance, iridium-catalyzed C-H borylation can be employed to introduce boryl groups at specific positions, which can then be converted to bromine substituents. acs.orgnih.govdiva-portal.org This allows for the synthesis of less common, unsymmetrically substituted BTDs. nih.gov Furthermore, palladium-catalyzed methods using N-bromosuccinimide in acetic acid have been developed for the fixed-point bromination of specific 2,1,3-benzothiadiazole derivatives. google.com

Derivatization Strategies via the Bromine Moiety

The bromine atom in this compound serves as a versatile handle for a wide array of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for extending the π-conjugated system of the benzothiadiazole core.

Key derivatization strategies include:

Suzuki-Miyaura Reaction : This involves the coupling of this compound with various aryl or heteroaryl boronic acids or their esters to form C-C bonds, yielding arylated benzothiadiazole derivatives. smolecule.comresearchgate.net

Sonogashira Cross-Coupling : This reaction enables the formation of a C-C bond between the 4-position of the benzothiadiazole ring and a terminal alkyne, providing access to a range of ethynyl-substituted derivatives. smolecule.comchemicalbook.com

Heck Coupling : The bromine substituent facilitates coupling with various alkenes, such as styrene (B11656) derivatives, typically using a palladium(II) acetate (B1210297) catalyst in a polar aprotic solvent. smolecule.com

C-S Cross-Coupling : The bromine can be displaced by thiolates in reactions catalyzed by palladium complexes, such as those employing XantPhos-based precatalysts, to form thioether linkages. researchgate.net

These derivatization reactions underscore the importance of this compound as a pivotal intermediate in the synthesis of complex molecules for materials science and optoelectronics. wikipedia.org

Nucleophilic Aromatic Substitution Reactions of this compound

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system, enhanced by the presence of a bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. However, the reactivity is nuanced and depends significantly on the nature of the nucleophile.

Studies on this compound and its derivatives have shown that while it is susceptible to substitution by certain nucleophiles, it can be resistant to others. For instance, a related isomer, 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgmdpi.comthiadiazole), has been found to be unreactive towards various oxygen-based nucleophiles such as water, methanol, ethanol, and phenol, even under heating in solvents like THF or DMSO. nih.gov In contrast, nitrogen and sulfur nucleophiles have demonstrated greater success in displacing the bromide.

For example, in the related 4,7-dibromo nih.govacs.orgdiva-portal.orgthiadiazolo[3,4-d]pyridazine system, selective monosubstitution of a bromine atom can be achieved with nitrogen nucleophiles like morpholine (B109124). nih.gov However, sulfur nucleophiles such as thiophenol tend to lead to disubstitution, even when only one equivalent of the thiol is used. nih.gov This highlights the high reactivity of the C-Br bond towards soft nucleophiles. While direct examples for this compound are less documented in the provided context, these findings on related structures suggest that nitrogen and sulfur nucleophiles are the most promising for successful SNAr reactions.

Table 1: Reactivity of Brominated Benzothiadiazole Derivatives in Nucleophilic Aromatic Substitution

| Brominated Substrate | Nucleophile | Product Type | Reference |

| 4,7-dibromo nih.govacs.orgdiva-portal.orgthiadiazolo[3,4-d]pyridazine | Morpholine | Monosubstituted | nih.gov |

| 4,7-dibromo nih.govacs.orgdiva-portal.orgthiadiazolo[3,4-d]pyridazine | Thiophenol | Disubstituted | nih.gov |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgmdpi.comthiadiazole) | Water, Alcohols, Phenols | No Reaction | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the extension of the π-conjugated system of this compound. This is crucial for tuning its optical and electronic properties for applications in organic electronics.

Suzuki-Miyaura Coupling for Arylation and Hetarylation

The Suzuki-Miyaura coupling is a widely employed method for the arylation and hetarylation of this compound. smolecule.com This reaction involves the coupling of the bromo-substituted benzothiadiazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. smolecule.com

The reaction conditions can be tuned to achieve high yields, often ranging from 70-90%. smolecule.com Commonly used catalyst systems include palladium(II) acetate with ligands like XPhos or palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). acs.orgsmolecule.com The reaction is typically carried out in coordinating solvents like tetrahydrofuran (B95107) (THF) at temperatures between 60-80°C. smolecule.com The Suzuki-Miyaura reaction has been successfully used to introduce a variety of aryl and heteroaryl groups onto the benzothiadiazole core, creating a library of compounds for structure-property relationship studies. acs.org For instance, coupling with various (hetero)aryl bromides has been demonstrated to produce biaryl systems in good to excellent yields. acs.org

Table 2: Examples of Suzuki-Miyaura Coupling with Benzothiadiazole Derivatives

| Bromo-Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| This compound | Phenylboronic acid | Pd-MAI catalyst | 4-phenyl-2,1,3-benzothiadiazole | - | chemicalbook.com |

| 5-boryl BTD | 1-bromo-4-methylbenzene | Pd(OAc)₂/SPhos | 5-(4-methylphenyl)-BTD | 96% | acs.org |

| 5-boryl BTD | 1-bromo-4-methoxybenzene | Pd(OAc)₂/SPhos | 5-(4-methoxyphenyl)-BTD | 96% | acs.org |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgmdpi.comthiadiazole) | Thiophen-2-yl-pinacolate ester | Pd(PPh₃)₄ | Mono-thienylated product | 72% | mdpi.com |

Stille Coupling for π-Conjugated System Extension

The Stille coupling offers another effective route for extending the π-conjugated system of this compound. smolecule.com This reaction pairs the bromo-derivative with an organotin reagent under palladium catalysis. smolecule.com In some cases, Stille coupling can provide higher yields than Suzuki reactions, particularly with electron-rich aryl stannanes. smolecule.com

Optimal conditions often involve palladium(0) catalysts like Pd(PPh₃)₄ or bis(dibenzylideneacetone)palladium(0) with triphenylphosphine (B44618) ligands. smolecule.com The reaction is a reliable method for creating complex aromatic structures. For example, the Stille reaction has been used to synthesize both mono- and bis-arylated derivatives of related dibrominated benzothiadiazole systems, which are valuable building blocks for organic electronic materials. mdpi.comnih.gov

Sonogashira Coupling for Ethynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that introduces an ethynyl (B1212043) group onto the benzothiadiazole core by reacting this compound with a terminal alkyne. smolecule.comwikipedia.org The electron-withdrawing nature of the benzothiadiazole moiety activates the carbon-bromine bond, making it an excellent substrate for this transformation. smolecule.com

This reaction is instrumental in creating ethynyl-substituted benzothiadiazole derivatives, which are important precursors for more complex conjugated materials. smolecule.comchemicalbook.com The Sonogashira coupling has been utilized to synthesize a range of derivatives by reacting this compound with various para-substituted phenylethynyl compounds. chemicalbook.com The reaction is typically carried out under mild conditions, which allows for its application in the synthesis of complex molecules. wikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Aryl/Hetarylboronic acids/esters | Pd(OAc)₂/XPhos, Pd(PPh₃)₄ | High yields, versatile for arylation | acs.orgsmolecule.com |

| Stille | Organotin reagents | Pd(0) catalysts (e.g., Pd(PPh₃)₄) | Effective for π-system extension, can give higher yields than Suzuki | smolecule.commdpi.com |

| Sonogashira | Terminal alkynes | Pd/Cu cocatalysis | Forms ethynyl-substituted derivatives, mild reaction conditions | smolecule.comchemicalbook.comwikipedia.org |

Cyanation of this compound

The conversion of the bromo-substituent to a cyano group is a valuable transformation, as cyano-functionalized benzothiadiazoles are precursors to various materials with interesting photophysical properties. mdpi.comresearchgate.net The most common method for the cyanation of this compound involves heating with copper(I) cyanide in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). mdpi.comresearchgate.net

The choice of solvent and reaction temperature can significantly impact the outcome of the reaction. mdpi.com For instance, in the cyanation of a related bromo-benzo-bis-thiadiazole, using NMP as the solvent led to the decomposition of the starting material, whereas conducting the reaction in DMF at an elevated temperature successfully yielded the desired cyanation product. mdpi.com This transformation opens up avenues for creating donor-acceptor dyes and other functional organic materials. mdpi.comresearchgate.net

Table 4: Cyanation of Brominated Benzothiadiazole Derivatives

| Bromo-Substrate | Reagent | Solvent | Outcome | Reference |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgmdpi.comthiadiazole) | Copper(I) cyanide | NMP | Decomposition | mdpi.com |

| 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govacs.orgmdpi.comthiadiazole) | Copper(I) cyanide | DMF | Cyanation product formed | mdpi.com |

Regioselective C-H Functionalization and Aryne Chemistry of 2,1,3-Benzothiadiazole

While direct functionalization of this compound is a primary strategy, understanding the inherent reactivity of the parent 2,1,3-benzothiadiazole (BTD) ring provides a broader context for synthetic design. Methods for direct C-H functionalization of the BTD core have been somewhat limited, often necessitating de novo synthesis for more complex derivatives. nih.govacs.org

Recent advancements have shown that iridium-catalyzed C-H borylation can provide access to versatile borylated BTD building blocks. nih.govacs.orgdiva-portal.org This method allows for functionalization at the C4, C5, C6, and C7 positions. nih.govacs.org The C4-H proton is the most acidic in the BTD ring. nih.govdiva-portal.org However, Ir-catalyzed borylation can show a high selectivity for the C5 position, which is attributed to the directing effects of the nitrogen lone pairs. nih.govdiva-portal.org

Furthermore, the generation of heteroarynes from BTD derivatives has been explored. nih.govacs.org Specifically, 2,1,3-benzothiadiazol-4,5-yne has been generated and trapped, with theoretical calculations predicting a significant distortion of the triple bond, favoring nucleophilic attack at the C5 position. nih.gov This aryne chemistry, along with regioselective C-H functionalization, represents a powerful platform for synthesizing novel BTD-based functional molecules. nih.govacs.orgdiva-portal.org

Ir-Catalyzed C-H Borylation for Diverse Functionalization

Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the regioselective functionalization of heteroaromatic compounds, including 2,1,3-benzothiadiazole and its derivatives. acs.orgresearchgate.net This methodology allows for the direct conversion of typically unreactive C-H bonds into valuable boronate esters, which can then be subjected to a wide array of subsequent transformations. researchgate.net

Research has demonstrated that the borylation of 2,1,3-benzothiadiazole (BTD) using an iridium(I) precatalyst, such as [Ir(OMe)COD]₂, and a boron source like bis(pinacolato)diboron (B136004) (B₂(pin)₂), can be controlled to achieve specific regioselectivity. acs.org While the borylation of unsubstituted BTD preferentially occurs at the C5 position, the presence of a substituent, such as the bromine atom in this compound, influences the reaction's outcome. Studies on 4-bromo-BTD have shown that Ir-catalyzed borylation can lead to the formation of new borylated derivatives, which are key precursors for synthesizing a range of regioisomeric compounds. diva-portal.org The congested nature of the iridium catalyst center is a primary factor in determining the site of borylation, favoring sterically unhindered positions. diva-portal.org

| Precursor | Catalyst System | Boron Source | Product | Yield (%) | Reference |

| 2,1,3-Benzothiadiazole | [Ir(OMe)COD]₂ / dtbpy | B₂(pin)₂ | 2,1,3-Benzothiadiazole-5-boronic acid pinacol (B44631) ester | 64 | acs.org |

| 2,1,3-Benzothiadiazole | [Ir(OMe)COD]₂ / dtbpy | B₂(pin)₂ | This compound-7-boronic acid pinacol ester | N/A | diva-portal.org |

| 2,1,3-Benzothiadiazole | [Ir(OMe)(cod)]₂ | B₂(pin)₂ | 5-Boryl-BTD | 85-90 |

Palladium-Catalyzed C-H Direct Arylation

Palladium-catalyzed direct C-H arylation represents a highly efficient and atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized organometallic reagents. mdpi.com This strategy has been successfully applied to electron-deficient heterocycles like this compound, enabling the synthesis of complex π-conjugated systems relevant to organic electronics. acs.orgresearchgate.net

The direct arylation of benzothiadiazole derivatives typically employs a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), in the presence of a base and a suitable solvent. researchgate.netnih.gov Research has shown that the reaction conditions can be tuned to achieve selective mono- or diarylation. For instance, the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with thiophenes can be controlled to yield either the mono- or bis-thienylated products. nih.gov The choice of solvent can be critical; for example, using xylene at a higher temperature shifted the reaction towards the bis-arylated product. nih.gov

In the context of this compound derivatives, palladium-catalyzed C-H activation has been explored to introduce aryl and thienyl groups. mdpi.comnih.gov The reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) with various aryl and thienyl halides has been studied, demonstrating that the nature of the palladium catalyst, ligand, solvent, and temperature significantly influences the outcome. mdpi.com While reactions with bromothiophenes proceeded selectively to give mono-arylated products in moderate yields, aryl bromides were less reactive. mdpi.com The use of aryl iodides, however, led to significantly improved yields of the desired mono-coupled products when using a Pd(OAc)₂ and PBuᵗ₂Me·HBF₄ catalytic system. mdpi.com This methodology provides a powerful tool for the synthesis of unsymmetrically substituted benzothiadiazole derivatives. nih.gov

| BTD Derivative | Arylating Agent | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 4,8-Dibromobenzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | (2-Ethylhexyl)thiophene | Pd(OAc)₂ | KO Piv | Toluene | Mono- and bis-thienylated products | N/A | nih.gov |

| Benzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | Bromo(iodo)arenes/thiophenes | Pd(OAc)₂ / P(Buᵗ)₂MeHBF₄ | N/A | N/A | 4-Mono- and 4,8-di(het)arylated products | N/A | researchgate.net |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govCurrent time information in Bangalore, IN.acs.orgthiadiazole) | 2-Bromo-5-(2-ethylhexyl)thiophene | Pd(OAc)₂ / PBuᵗ₂Me·HBF₄ | N/A | Toluene (reflux) | Mono-arylated product | Moderate | mdpi.com |

| 2,1,3-Benzothiadiazole | 4-Bromobenzonitrile | Pd(OAc)₂ | KOAc | DMA | 4-(4-Cyanophenyl)-2,1,3-benzothiadiazole | 52 | researchgate.net |

Visible Photoredox Catalysis for Direct C-H Alkylation

Visible-light photoredox catalysis has recently emerged as a mild and sustainable method for the direct C-H functionalization of organic molecules. acs.orgnih.gov This approach avoids the need for transition metals and harsh reaction conditions, offering an environmentally friendly alternative for synthesizing functionalized heterocycles. acs.org A transition-metal-free, visible-light-induced photocatalytic method has been developed for the direct C-H alkylation of 2,1,3-benzothiadiazole. nih.gov

This methodology utilizes readily accessible N-hydroxyphthalimide (NHP) esters, derived from carboxylic acids, as the alkylating agents. acs.orgnih.gov The reaction proceeds at room temperature under blue LED irradiation, employing an organic photocatalyst such as 4CzIPN. The proposed mechanism involves the reductive quenching of the excited photocatalyst by a base (e.g., DBU), followed by the reduction of the NHP ester to generate an alkyl radical. This radical then adds to the electron-deficient benzothiadiazole ring. acs.org

A key feature of this transformation is its high regioselectivity, exclusively yielding the 4-alkylated product. acs.org This selectivity is attributed to the more electron-deficient character of the C4 position in the benzothiadiazole nucleus. The method demonstrates broad substrate tolerance and has been successfully applied to the late-stage functionalization of complex molecules, including derivatives of drugs and natural products like gemfibrozil (B1671426) and dehydrocholic acid. acs.org

| Benzothiadiazole | Alkylating Reagent (NHP Ester of) | Photocatalyst | Conditions | Product | Yield (%) | Reference |

| 2,1,3-Benzothiadiazole | Cyclohexanecarboxylic acid | 4CzIPN | Blue LED, DBU, rt | 4-Cyclohexyl-2,1,3-benzothiadiazole | N/A | acs.org |

| 2,1,3-Benzothiadiazole | Gemfibrozil | 4CzIPN | Blue LED, DBU, rt | 3ad | 41 | acs.org |

| 2,1,3-Benzothiadiazole | Dehydrocholic acid | 4CzIPN | Blue LED, DBU, rt | 3ae | 74 | acs.org |

| 2,1,3-Benzothiadiazole | Elaidic acid | 4CzIPN | Blue LED, DBU, rt | 3af | 64 | acs.org |

Generation and Reactivity of 2,1,3-Benzothiadiazol-4,5-yne Intermediates

Arynes are highly reactive intermediates that serve as powerful synthons in organic chemistry, enabling the rapid construction of complex aromatic systems. acs.orgnih.gov The generation of heteroarynes, such as those derived from 2,1,3-benzothiadiazole, opens up new avenues for functionalization. The novel 2,1,3-benzothiadiazol-4,5-yne intermediate has been successfully generated and its reactivity explored. acs.orgdiva-portal.org

One method for generating this aryne involves the deprotonation of an aryl(mesityl)iodonium salt precursor. diva-portal.org Specifically, treatment of a 5-(mesityl(tosyloxy)iodanyl)-2,1,3-benzothiadiazole derivative with a base like potassium tert-butoxide (KOtBu) leads to deprotonation at the more acidic C4-H position, followed by elimination to form the 2,1,3-benzothiadiazol-4,5-yne. acs.org

DFT calculations have predicted a significant distortion of the triple bond in this aryne, which influences its reactivity. acs.orgdiva-portal.org This distortion leads to a regioselective nucleophilic attack at the C5 position. This prediction has been experimentally verified by trapping the aryne with various arynophiles. For example, reactions with an azide, a cyclic urea, and furan (B31954) all resulted in products formed via exclusive nucleophilic attack at C5. acs.orgdiva-portal.org The structure of one such product was confirmed by X-ray crystallography. This work not only confirms the viability of generating BTD-based arynes but also provides a predictable model for their reactivity, expanding the toolkit for decorating the benzothiadiazole ring. acs.org

| Aryne Precursor | Base | Aryne Intermediate | Trapping Agent | Product | Yield (%) | Reference |

| 5-(mesityl(tosyloxy)iodanyl)-2,1,3-benzothiadiazole | KOtBu | 2,1,3-Benzothiadiazol-4,5-yne | Azide (17a) | Product 18a | Modest | acs.org |

| 5-(mesityl(tosyloxy)iodanyl)-2,1,3-benzothiadiazole | KOtBu | 2,1,3-Benzothiadiazol-4,5-yne | Cyclic Urea (17b) | Product 18b | Modest | acs.org |

| 5-(mesityl(tosyloxy)iodanyl)-2,1,3-benzothiadiazole | KOtBu | 2,1,3-Benzothiadiazol-4,5-yne | Furan (17c) | Product 18c | Fair | acs.org |

Advanced Spectroscopic and Electrochemical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-bromo-2,1,3-benzothiadiazole and its derivatives.

¹H and ¹³C NMR for Structural Elucidation of this compound and Derivatives

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity, purity, and substitution patterns of this compound and its derivatives. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide definitive information about the position of substituents on the benzothiadiazole core.

For instance, in a derivative where the bromine at the 4-position is substituted with a methylamino group, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. The proton at the 7-position appears as a doublet of doublets, as does the proton at the 6-position, while the proton at the 5-position presents as a doublet. rsc.org The specific chemical shifts and coupling patterns allow for unambiguous assignment of the structure. rsc.org

Similarly, ¹³C NMR provides detailed information about the carbon framework. The chemical shifts of the carbon atoms in the benzothiadiazole ring are sensitive to the electronic effects of the substituents. rsc.orgacs.org For example, the carbon atoms bonded to the nitrogen and sulfur atoms of the thiadiazole ring typically appear at lower field (higher ppm values) due to the electron-withdrawing nature of these heteroatoms. rsc.org

In the synthesis of more complex derivatives, such as those involving Suzuki coupling reactions, ¹H and ¹³C NMR are essential for verifying the successful formation of the desired products and for differentiating between possible isomers. acs.org The analysis of derivatives with various substituents, like morpholine (B109124) or 1-methylpiperazine, further demonstrates the power of NMR in confirming the covalent attachment and characterizing the electronic influence of these groups on the benzothiadiazole system. rsc.org

Below is a table summarizing representative NMR data for derivatives of this compound.

| Compound Name | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-(Methylamino)-2,1,3-benzothiadiazole | CDCl₃ | δ 7.46 (dd, J = 8.8, 7.4 Hz, 1H), 7.24 (dd, J = 8.8, 0.8 Hz, 1H), 6.33 (d, J = 7.4 Hz, 1H), 5.26 (sbr, 1H), 3.04 (d, J = 4.9 Hz, 3H) | δ 155.9, 148.0, 141.5, 132.0, 108.3, 101.0, 30.2 |

| 4-(Dimethylamino)-2,1,3-benzothiadiazole | CDCl₃ | δ 7.47 – 7.41 (m, 2H), 6.56 (dbr, J = 6.7 Hz, 1H), 3.27 (s, 6H) | δ 157.0, 149.4, 144.5, 130.9, 111.3, 109.1, 42.7 |

| 4-Morpholino-2,1,3-benzothiadiazole | CDCl₃ | δ 7.57 (dd, J = 8.8, 0.9 Hz, 1H), 7.48 (dd, J = 8.8, 7.3 Hz, 1H), 6.75 (d, J = 7.3 Hz, 1H), 4.01 – 3.98 (m, 4H), 3.56 – 3.53 (m, 4H) | δ 156.8, 149.7, 144.1, 130.5, 114.2, 111.5, 67.0, 50.7 |

| 4-(1-Methylpiperazin-4-yl)-2,1,3-benzothiadiazole | CDCl₃ | δ 7.54 (dd, J = 8.7, 1.0 Hz, 1H), 7.46 (dd, J = 8.7, 7.3 Hz, 1H), 6.73 (dd, J = 7.3, 1.0 Hz, 1H), 3.58 (t, J = 5.0 Hz, 4H), 2.72 (t, J = 5.0 Hz, 4H), 2.41 (s, 3H) | δ 156.8, 149.8, 144.3, 130.6, 113.7, 111.6, 55.2, 50.2, 46.3 |

Data sourced from The Royal Society of Chemistry. rsc.org

Variable-Temperature NMR for Conformational Studies

While specific studies on the variable-temperature (VT) NMR of this compound itself are not extensively documented in the provided context, the principles of VT-NMR are highly relevant for studying the conformational dynamics of its derivatives. For molecules with flexible side chains or substituents that can rotate, VT-NMR can provide valuable insights into rotational barriers and the populations of different conformers. By recording NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. At high temperatures, where rotation is fast on the NMR timescale, sharp, averaged signals are observed. As the temperature is lowered, rotation slows down, leading to broadening of the signals and eventual splitting into separate signals for each conformer at the slow-exchange limit. This allows for the determination of thermodynamic and kinetic parameters of the conformational exchange process.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of this compound and its derivatives. beilstein-journals.org Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical mass. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For example, in the synthesis of a new derivative, HRMS can confirm the successful incorporation of specific functional groups by matching the experimentally determined mass to the calculated exact mass of the expected product. rsc.org This is particularly important in complex multi-step syntheses where the formation of byproducts is possible. The isotopic pattern, especially for bromine-containing compounds like this compound (which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), provides an additional layer of confirmation for the presence and number of bromine atoms in the molecule. rsc.org

The table below presents HRMS data for several derivatives of 2,1,3-benzothiadiazole (B189464), demonstrating the high accuracy of this technique.

| Compound Name | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| 4-(Methylamino)-2,1,3-benzothiadiazole | [C₇H₇N₃S + H]⁺ | 166.0439 | 166.0443 |

| 4-(Dimethylamino)-2,1,3-benzothiadiazole | [C₈H₉N₃S + H]⁺ | 180.0595 | 180.0598 |

| 4-Morpholino-2,1,3-benzothiadiazole | [C₁₀H₁₁N₃OS + H]⁺ | 222.0701 | 222.0707 |

| 4-(1-Methylpiperazin-4-yl)-2,1,3-benzothiadiazole | [C₁₁H₁₄N₄S + H]⁺ | 235.1017 | 235.1011 |

Data sourced from The Royal Society of Chemistry. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Analysis of Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic properties of this compound and its derivatives. beilstein-journals.orgnih.gov The absorption spectra of these compounds typically exhibit multiple bands corresponding to different electronic transitions.

The high-energy absorption bands, usually found in the UV region, are often assigned to localized π-π* transitions within the aromatic rings of the benzothiadiazole core and any attached chromophores. acs.orgrsc.org The lower-energy absorption bands, which can extend into the visible region, are of particular interest as they are often associated with intramolecular charge-transfer (ICT) from an electron-donating group to the electron-accepting benzothiadiazole nucleus. rsc.org

The position of the absorption maximum (λ_max) and the molar extinction coefficient (ε) are sensitive to the nature and position of substituents on the benzothiadiazole ring. rsc.org For instance, the introduction of electron-donating groups typically leads to a red-shift (bathochromic shift) of the ICT absorption band, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental UV-Vis data to gain a deeper understanding of the electronic transitions. beilstein-journals.org These calculations can help to assign the observed absorption bands to specific molecular orbital transitions, such as the HOMO-LUMO transition, and to visualize the distribution of electron density in the ground and excited states. beilstein-journals.org

The photophysical properties of a water-soluble fluorescent derivative, BTD-4APTEG, synthesized from this compound, show an absorption maximum around 375 nm. beilstein-journals.org This is attributed to a π-π* transition, which is well-described by a HOMO-LUMO vertical transition. beilstein-journals.org The LUMO in this derivative is primarily located on the electron-deficient benzothiadiazole core. beilstein-journals.org

The following table summarizes the absorption properties of some 2,1,3-benzothiadiazole derivatives in different solvents.

| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) |

| BTD-4APTEG | D₂O | 375 | 11,000 |

| BTD-4APTEG | MeOH | 371 | 13,000 |

| BTD-4APTEG | ACN | 369 | 15,000 |

| BTD-4APTEG | DMSO | 378 | 13,000 |

Data sourced from Beilstein Journal of Organic Chemistry. beilstein-journals.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable tool for the vibrational analysis of this compound and its derivatives, providing information about their molecular structure and bonding. The vibrational frequencies observed in the IR spectrum correspond to specific stretching, bending, and other molecular vibrations.

In the analysis of BTD derivatives, characteristic bands for the BTD core and its substituents can be identified. For instance, in a study of a novel 2,1,3-benzothiadiazole-benzimidazole derivative, specific IR absorption bands were assigned to various functional groups. researchgate.net The interpretation of experimental IR spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies. acs.org These calculations help in the precise assignment of the observed IR bands to specific vibrational modes of the molecule.

For example, in the study of chromone-based thiosemicarbazone derivatives, C=N stretching was observed in the range of 1539–1543 cm⁻¹, while C=S stretching appeared between 1212 and 1256 cm⁻¹. acs.org While specific detailed IR data for the parent this compound is not extensively detailed in the provided context, the general principles of IR spectroscopy are routinely applied to characterize its derivatives synthesized for various applications. mdpi.comresearchgate.net

Electrochemical Studies: Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of this compound and its derivatives. scispace.commetu.edu.tr This method provides information on the oxidation and reduction potentials of a molecule, which are crucial for understanding its electronic structure and its suitability for various applications, such as organic electronics. mdpi.com

In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the potentials at which the compound undergoes oxidation and reduction. For instance, in the study of donor-acceptor-donor compounds containing a benzothiadiazole core, CV was used to determine the redox potentials. rsc.org The measurements are often performed in a non-aqueous solvent containing a supporting electrolyte, using a three-electrode setup. scispace.commdpi.com The potentials are typically referenced against a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple. researchgate.netmdpi.com

The redox potentials are influenced by the molecular structure. For example, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials. In some cases, multiple reversible or irreversible redox waves can be observed, corresponding to the formation of radical cations and dications upon oxidation, or radical anions upon reduction. researchgate.netmdpi.com For example, a study on a triphenylamine-benzothiadiazole system showed two oxidation waves at E₁/₂ = +0.49 V and +0.68 V, corresponding to the stepwise oxidation to a radical cation and then a dication. mdpi.com

Table 1: Redox Potentials of Selected Benzothiadiazole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | E₁ (V vs Fc/Fc⁺) | E₂ (V vs Fc/Fc⁺) | Solvent | Reference |

|---|---|---|---|---|

| BTD–Au–PPh₃ (3a) | 0.95 | 1.05 | THF | rsc.org |

The redox potentials obtained from cyclic voltammetry are used to estimate the frontier molecular orbital energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies are directly related to the ionization potential (IP) and electron affinity (EA) of the molecule. The IP represents the energy required to remove an electron from the HOMO, while the EA is the energy released when an electron is added to theLUMO. rsc.org

These parameters are crucial for designing materials for organic electronic devices, as they determine the efficiency of charge injection and transport. metu.edu.trnih.gov For donor materials in organic solar cells, a low ionization potential is desirable. nih.gov The electron-withdrawing nature of the 2,1,3-benzothiadiazole unit contributes to a relatively high electron affinity in its derivatives. nih.gov

The IP and EA can be calculated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram, respectively. rsc.org These experimental values are often compared with theoretical values obtained from quantum chemical calculations, such as DFT, to gain a deeper understanding of the electronic structure. rsc.orgrsc.org For example, a study on donor-acceptor-donor compounds found that the experimentally determined ionization potentials ranged from 5.28 to 5.33 eV, which was consistent with DFT calculations. rsc.org Similarly, the electron affinity values were also determined and compared with theoretical predictions. rsc.org

Table 2: Experimental and Calculated Electronic Properties of Benzothiadiazole Derivatives This table is interactive. Users can sort and filter the data. | Compound | IP (eV) (Experimental) | EA (eV) (Experimental) | IP (eV) (Calculated) | EA (eV) (Calculated) | Reference | |---|---|---|---|---| | Compound 1 | 5.33 | -2.84 | - | - | rsc.org | | Compound 2 | 5.28 | -2.59 | - | - | rsc.org | | Compound 3 | 5.31 | -2.87 | - | - | rsc.org | | Compound 4 | 5.32 | -2.79 | - | - | rsc.org | | Compound 2a | 5.60 | - | 6.07 | - | nih.gov | | Compound 2b | 5.76 | - | 6.25 | - | nih.gov | | Compound 2c | 5.24 | - | 5.70 | - | nih.gov | | Compound 2d | 5.86 | - | 6.08 | - | nih.gov |

Determination of Redox Potentials

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Crystal Packing

X-ray diffraction (XRD) analysis is an indispensable technique for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal structure, including bond lengths, bond angles, and molecular conformation, can be elucidated. rsc.orgmdpi.commdpi.com

The solid-state packing of molecules, which is also revealed by XRD, plays a crucial role in determining the material's bulk properties, such as its optical and electronic characteristics. mdpi.com For instance, the crystal structure of 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole revealed the presence of hydrogen bonds and π-π stacking interactions, which are responsible for its mechanochromic luminescence. mdpi.com Similarly, the crystal structure of a gold(I) complex of a benzothiadiazole derivative showed a nearly linear coordination geometry at the gold center. rsc.org

In many cases, the molecules are found to be planar or nearly planar. mdpi.com The crystal packing is often characterized by various non-covalent interactions, such as π-π stacking, C-H···π interactions, and chalcogen bonds (S···N interactions). rsc.orgmdpi.com These interactions can influence the molecular orbital overlap and, consequently, the charge transport properties of the material. The Cambridge Crystallographic Data Centre (CCDC) is a repository for crystal structure data, and many structures of benzothiadiazole derivatives are deposited there. rsc.org

Table 3: Crystallographic Data for Selected Benzothiadiazole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (PyH-btd)₂(ZnCl₄) | - | - | mdpi.com |

| [Cu₂Cl₂(Py-btd)₂{PPO}₂]·2C₇H₈ | - | - | mdpi.com |

| BTD–Au–PPh₃ (3a) | Monoclinic | P2₁/c | rsc.org |

| Compound 1 | Triclinic | P-1 | rsc.org |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a fundamental tool for characterizing the photophysical properties of this compound and its derivatives. This technique provides information about the emission of light from a molecule after it has absorbed light. Key parameters obtained from fluorescence spectroscopy include the emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

The 2,1,3-benzothiadiazole moiety is known to be a part of many strongly fluorescent molecules. researchgate.netresearchgate.net The emission properties of its derivatives can be tuned by modifying the molecular structure. For example, the introduction of different substituents can shift the emission to different parts of the electromagnetic spectrum, from blue to red. rsc.org The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. rsc.org

Derivatives of this compound with strong electron-donating groups often exhibit high fluorescence quantum yields in nonpolar solvents, but lower yields in polar solvents due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. rsc.org Conversely, derivatives with weaker ICT character may show higher quantum yields in polar solvents. rsc.org Some derivatives have been shown to exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence is enhanced in the aggregated or solid state. rsc.org In a remarkable case, a derivative of this compound was found to exhibit phosphorescence with a long lifetime of 9 microseconds at room temperature, a rare phenomenon for purely organic compounds, which was attributed to the heavy atom effect of the bromine atom promoting intersystem crossing. mdpi.com

Table 4: Photophysical Properties of Selected Benzothiadiazole Derivatives This table is interactive. Users can sort and filter the data. | Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference | |---|---|---|---|---| | LD-BTD1 | 420 | 511 | 0.66 | Hexane (B92381) | diva-portal.org | | BTD-4APTEG | - | - | - | Various | beilstein-journals.org | | Compound 3a | - | 445 | - | - | rsc.org | | Compound 3m | - | - | - | - | rsc.org |

Emission Maxima and Quantum Yield Determination

The emission properties of this compound derivatives are highly dependent on their molecular structure, particularly the nature of the substituents attached to the benzothiadiazole core, and the polarity of the solvent. rsc.orgdiva-portal.org These derivatives often exhibit intramolecular charge transfer (ICT) characteristics, which significantly influence their emission maxima and fluorescence quantum yields (ΦF). rsc.org

For instance, π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives synthesized from this compound display varied photophysical behaviors. rsc.org Derivatives with strong electron-donating (ED) groups exhibit high fluorescence quantum yields in nonpolar solvents, which decrease in polar solvents. rsc.org Conversely, those with weak ED or electron-withdrawing (EW) groups show lower quantum yields in nonpolar media and higher yields in polar environments. rsc.org This behavior is attributed to the degree of ICT in the excited state. rsc.org

A study on 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1), synthesized via a Suzuki reaction from this compound, demonstrated strong solvatochromic behavior. diva-portal.org In the hydrophobic solvent hexane, it showed a high fluorescence quantum yield of 0.66 with an emission maximum at 511 nm. diva-portal.org However, in the highly polar solvent DMSO, the emission was significantly red-shifted to 759 nm. diva-portal.org

The introduction of different substituents allows for the tuning of emission across the visible spectrum. A series of D–A–D fluorophores based on a fluorinated benzothiadiazole core demonstrated emissions ranging from 445 nm to 672 nm, with quantum yields varying from 0.2% to 93%. rsc.org Notably, the monosubstituted compound containing bromine exhibited no fluorescence, a phenomenon attributed to the heavy atom effect. rsc.org

Below is a table summarizing the emission maxima and quantum yields of selected this compound derivatives in different solvents.

| Derivative | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Hexane | 511 | 0.66 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Toluene | 545 | 0.81 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Dichloromethane (DCM) | 609 | 0.38 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Acetonitrile (MeCN) | 674 | 0.02 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Dimethyl sulfoxide (B87167) (DMSO) | 759 | <0.01 |

| 4,7-bis(phenylethynyl)-2,1,3-benzothiadiazole | Chloroform (B151607) (CHCl3) | Not Specified | 0.37 |

This table is interactive. Click on the headers to sort the data.

Stokes Shift Analysis

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key parameter in characterizing fluorescent molecules. For derivatives of this compound, the Stokes shift is often significant, indicating a substantial structural rearrangement and stabilization of the excited state, frequently due to intramolecular charge transfer (ICT). beilstein-journals.orgdiva-portal.org

The magnitude of the Stokes shift in these compounds is highly sensitive to the solvent environment. For example, a water-soluble derivative, BTD-4APTEG, exhibited large Stokes shifts ranging from 134 nm to 173 nm across various solvents. beilstein-journals.org The largest shift was observed in an aqueous solution, pointing to efficient stabilization of the excited state via ICT processes. beilstein-journals.org

Similarly, the derivative LD-BTD1, designed for imaging lipid droplets, showed a dramatic increase in its Stokes shift with increasing solvent polarity. diva-portal.org The Stokes shift ranged from 91 nm in nonpolar hexane to a very large 319 nm in the highly polar solvent DMSO. diva-portal.org This pronounced solvatochromism is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. diva-portal.org

A series of full-color emitting fluorophores based on a benzothiadiazole core also demonstrated large Stokes shifts, ranging from 2300 cm⁻¹ to 6800 cm⁻¹. rsc.org This property is advantageous for applications in fluorescence imaging as it helps to minimize self-absorption and improve signal-to-noise ratios.

The table below presents Stokes shift data for various derivatives of this compound in different solvents.

| Derivative | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (nm) |

| BTD-4APTEG | Toluene | 375 | 509 | 134 |

| BTD-4APTEG | Dichloromethane (DCM) | 378 | 525 | 147 |

| BTD-4APTEG | Acetonitrile (MeCN) | 374 | 510 | 136 |

| BTD-4APTEG | Methanol (MeOH) | 373 | 511 | 138 |

| BTD-4APTEG | Dimethyl sulfoxide (DMSO) | 376 | 516 | 140 |

| BTD-4APTEG | Water | 377 | 550 | 173 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Hexane | 420 | 511 | 91 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Toluene | 430 | 545 | 115 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Dichloromethane (DCM) | 450 | 609 | 159 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Acetonitrile (MeCN) | 440 | 674 | 234 |

| 4-(4-dimethylaminophenyl)-2,1,3-benzothiadiazole (LD-BTD1) | Dimethyl sulfoxide (DMSO) | 440 | 759 | 319 |

This table is interactive. Click on the headers to sort the data.

Fluorescence Anisotropy Measurements

Fluorescence anisotropy is a powerful technique used to study the rotational motion of fluorescent molecules, providing insights into their size, shape, and the microviscosity of their local environment. This method has been applied to derivatives of this compound to probe their interaction with their surroundings.

In a study involving π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives, fluorescence anisotropy measurements were conducted in glycerol. rsc.org The results indicated that these benzothiadiazole derivatives generally exhibit a higher sensitivity to changes in microviscosity compared to the traditional fluorescence anisotropy probe, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). rsc.org This heightened sensitivity makes them promising candidates for use as fluorescent probes to investigate the viscosity of various media. The research explored the photophysical, electrochemical, and fluorescence polarization properties of these derivatives, which were synthesized via a Sonogashira cross-coupling reaction between this compound and para-substituted phenylethynyl derivatives. rsc.org

Theoretical and Computational Studies of 4 Bromo 2,1,3 Benzothiadiazole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of 4-Bromo-2,1,3-benzothiadiazole. Researchers employ various functionals and basis sets within the DFT framework to predict its properties with high accuracy.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) analysis is essential for understanding the electronic behavior of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the molecule's charge transport characteristics and its behavior in electronic devices. The 2,1,3-benzothiadiazole (B189464) (BTD) core is known to be an exceptional electron acceptor. mdpi.com

Computational studies on various BTD derivatives consistently show that the LUMO is localized on the electron-deficient benzothiadiazole moiety. nih.gov This localization is a hallmark of its strong electron-accepting nature. Conversely, the HOMO is typically spread across the molecule or localized on any electron-donating groups that may be attached to the BTD core. nih.gov The energy of the LUMO is directly related to the electron affinity, while the HOMO energy relates to the ionization potential. mdpi.com The difference between the HOMO and LUMO energies defines the HOMO-LUMO gap (E_g), a critical parameter for predicting the electronic conductivity and optical properties of the material. mdpi.com For the parent compound, 2,1,3-benzothiadiazole (BTD), DFT calculations have established its FMO energy levels, which serve as a baseline for understanding its substituted derivatives. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.41 |

| LUMO | -1.77 |

| Energy Gap (E_g) | 4.64 |

Prediction of Electron Affinity (EA) and Ionization Potential (IP)

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that quantify the ability of a molecule to accept and donate an electron, respectively. The 2,1,3-benzothiadiazole moiety is noted for its high electron affinity. rsc.org These parameters can be estimated from electrochemical measurements and are often correlated with DFT calculations. nih.govrsc.org The relationships are typically expressed through empirical formulas, such as IP = Eonsetox + C and EA = Eonsetred + C, where Eonsetox and Eonsetred are the onset potentials for oxidation and reduction, and C is a constant derived from a reference system (e.g., Fc/Fc+). rsc.org

Theoretical calculations provide a direct route to these values. The IP can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO), and the EA can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO) via Koopmans' theorem, though more accurate methods are also employed. For various donor-acceptor compounds featuring a benzothiadiazole acceptor, calculated IP and EA values have shown good consistency with experimental results. rsc.org

Aromaticity Assessment (e.g., Nucleus Independent Chemical Shifts (NICS))

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on the molecular surface, thereby predicting sites for electrophilic and nucleophilic attack. The ESP is mapped onto the electron density surface, with different colors representing different potential values; typically, red indicates regions of negative potential (electron-rich), and blue indicates regions of positive potential (electron-poor). semanticscholar.org For benzothiadiazole derivatives, ESP maps generally show that the most negative potential is concentrated around the nitrogen atoms of the thiadiazole ring, reflecting their high electron density. semanticscholar.org This makes them susceptible to interactions with electrophiles or positive centers. The rest of the molecule, particularly the hydrogen atoms on the benzene (B151609) ring, typically shows positive potential. The introduction of a bromine atom would create a region of varying potential around the C-Br bond, influencing the molecule's intermolecular interactions, such as halogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for studying the excited state properties of molecules, including derivatives of this compound. It allows for the rationalization of experimental observations and the prediction of photophysical behaviors. rsc.org

Simulation of Absorption and Emission Spectra

TD-DFT calculations are frequently employed to simulate the absorption and emission spectra of this compound derivatives. These calculations can predict the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. For instance, in a study of 4-bromo-7-(3-pyridylamino)-2,1,3-benzothiadiazole, TD-DFT calculations at the ZORA-PBE0/def2-TZVP(-f) level of theory were used to assign the lowest energy absorption band. researchgate.netmdpi.com Similarly, for a water-soluble derivative, BTD-4APTEG, TD-DFT calculations at the PBE1PBE/6-311+G(2d,p) level with the IEF-PCM solvent model were used to estimate the longest wavelength absorption band associated with the S0 → S1 electronic excitation, showing good agreement with experimental data across different solvents. beilstein-journals.org

Furthermore, TD-DFT can be used to understand the nature of these transitions. For derivatives of 2,1,3-benzothiadiazole, the lowest energy absorption band is often characterized as a π-π* transition with significant intramolecular charge transfer (ICT) character. researchgate.netnycu.edu.tw The agreement between calculated and experimental absorption spectra provides confidence in the theoretical models used to describe the electronic structure of these molecules. rsc.org

Intramolecular Charge Transfer (ICT) Characterization via Electron Density Difference (EDD) Maps

A key feature of many this compound derivatives is the presence of intramolecular charge transfer (ICT) upon photoexcitation. TD-DFT calculations, particularly through the use of electron density difference (EDD) maps, are instrumental in visualizing and quantifying this phenomenon. rsc.orgresearchgate.net

EDD maps illustrate the redistribution of electron density between the ground and excited states. Regions of decreased electron density (often colored red or yellow) indicate areas from which charge is donated, while regions of increased electron density (colored green or blue) show where the charge is accepted. beilstein-journals.orgnycu.edu.tw For donor-acceptor systems based on the this compound scaffold, the 2,1,3-benzothiadiazole unit typically acts as the electron acceptor. rsc.orgnycu.edu.tw

For example, in a study of π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives, EDD maps correlated well with the ICT characteristics of the molecules. rsc.org Derivatives with strong electron-donating groups showed a pronounced ICT character in the excited state. rsc.org Similarly, for a derivative named BTD-4APTEG, EDD maps showed a clear charge transfer from the donor moiety to the benzothiadiazole acceptor upon excitation. beilstein-journals.org This visualization of ICT is crucial for understanding the solvatochromic behavior and fluorescence properties of these compounds. rsc.orgresearchgate.net

Calculation of Dipole Moment Changes Upon Excitation

The change in dipole moment upon electronic excitation (Δμ) is a critical parameter that influences the photophysical properties of molecules, particularly their solvatochromism. TD-DFT methods can be used to calculate the dipole moments of the ground (μg) and excited (μe) states, thereby providing a theoretical estimate of Δμ.

A large change in dipole moment upon excitation is often associated with a significant ICT character. researchgate.net For asymmetrically substituted benzothiadiazole-based fluorophores, larger Stokes shifts were observed compared to their symmetrical counterparts, a phenomenon attributed to large dipole moment changes upon excitation. researchgate.net In a study on phenylethynyl-2,1,3-benzothiadiazole derivatives, the change in dipole moments in the excited states was calculated and correlated with the observed solvatochromic behavior. rsc.org Derivatives with strong push-pull character exhibited a significant change in dipole moment, leading to pronounced solvatochromism. rsc.org

High-Level Ab Initio Quantum Chemical Calculations (e.g., G3(MP2)//B3LYP, MP2, bt-STEOM-CCSD)

While DFT and TD-DFT are powerful tools, high-level ab initio quantum chemical methods offer a more rigorous and often more accurate description of electronic structure, albeit at a higher computational cost. wikipedia.org These methods, which are based on solving the Schrödinger equation from first principles without empirical parameters, include techniques like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods. wikipedia.orgnih.gov

For certain applications, such as obtaining benchmark thermochemical data or highly accurate potential energy surfaces, methods like G3(MP2)//B3LYP (a composite method for calculating accurate energies) and CCSD(T) (coupled cluster with single, double, and perturbative triple excitations) are employed. nih.govarxiv.org While specific applications of G3(MP2)//B3LYP and bt-STEOM-CCSD (bond-twisted spin-flip equation-of-motion coupled-cluster with singles and doubles) to this compound are not extensively documented in the provided context, the principles of these methods are well-established in computational chemistry for achieving high accuracy. wikipedia.orgnih.gov For instance, MP2 is particularly useful for studying non-bonded interactions, which can be important in the solid-state packing and intermolecular interactions of this compound derivatives. nih.gov High-level calculations on related benzothiadiazole systems have been used to determine properties like electron affinity with high precision. mdpi.com

Computational Analysis of Reaction Mechanisms and Regioselectivity

Computational methods are invaluable for elucidating reaction mechanisms and predicting the regioselectivity of chemical transformations involving this compound.

Aryne Distortion Model Applications

A notable application of computational chemistry in this area is the study of reactions involving heteroarynes derived from 2,1,3-benzothiadiazole. The regioselectivity of nucleophilic attack on unsymmetrical arynes can be rationalized using the aryne distortion model. nih.govacs.orgdiva-portal.org This model posits that the triple bond in an aryne is distorted from linearity, and nucleophilic attack preferentially occurs at the carbon atom that is part of the more linear C-C≡C-C unit. nih.govacs.orgdiva-portal.org

In the case of the novel 2,1,3-benzothiadiazol-4,5-yne, DFT calculations at the B3LYP/6–311++G(d,p) level were performed to predict the geometry of this reactive intermediate. nih.govdiva-portal.org The calculations predicted a significant distortion of the aryne triple bond, with a difference in bond angles (Δθ) of 9.9° between C4 and C5. nih.govdiva-portal.org This distortion suggested that nucleophilic attack would be favored at the C5 position. nih.govdiva-portal.org Experimental results from trapping the aryne with various arynophiles confirmed this theoretical prediction, with the observed products resulting from nucleophilic attack at C5. diva-portal.org This successful application of the aryne distortion model, supported by DFT calculations, demonstrates the predictive power of computational chemistry in understanding and guiding synthetic efforts. nih.govacs.orgdiva-portal.org

Applications in Advanced Materials Science and Optoelectronics Research

Organic Semiconductor Applications

The benzothiadiazole unit is a potent electron acceptor, and its incorporation into organic molecules is a widely used strategy for creating efficient semiconducting materials. researchgate.net These materials are central to the function of various organic electronic devices.

While the well-known conjugated polymers PCDTBT (poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) and PCPDTBT (poly[2,1,3-benzothiadiazole-4,7-diyl[4,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b']dithiophene-2,6-diyl]]) are synthesized from the related compound 4,7-dibromo-2,1,3-benzothiadiazole (B82695), the mono-bromo analogue, 4-Bromo-2,1,3-benzothiadiazole, is instrumental in creating other classes of conjugated polymers. ossila.comthermofisher.krresearchgate.netchemdad.com Its single reactive site allows for the synthesis of unsymmetrically substituted benzothiadiazole derivatives, which can then be polymerized. mdpi.com This approach enables the fine-tuning of the polymer's electronic structure and properties. For instance, a synthetic route to a polymer (S-polymer) involves a Suzuki coupling reaction between this compound and 3-thienylboronic acid as an initial step to create an unsymmetrical monomer. rsc.org

This compound serves as a crucial precursor for a variety of small molecule organic semiconductors. ru.nl These small molecules are of interest due to their well-defined chemical structures and high purity. researchgate.net The reactive bromine atom on the benzothiadiazole core facilitates the construction of donor-acceptor-donor (D-A-D) type molecules through reactions like the Suzuki and Stille couplings. researchgate.net For example, new benzothiadiazole-based luminophores with different aryl linkers have been prepared using a sequence of Pd-catalyzed cross-coupling reactions starting from a 4-bromosubstituted 2,1,3-benzothiadiazole (B189464) derivative. mdpi.comnih.gov These small molecules can exhibit narrow energy gaps and possess semiconductor properties suitable for various optoelectronic applications. researchgate.net

Materials derived from this compound are utilized in the active layers of Organic Field-Effect Transistors (OFETs), devices that are fundamental components of modern organic electronics. researchgate.netacs.org The performance of these transistors is highly dependent on the charge transport characteristics of the organic semiconductor used. google.com Copolymers incorporating the benzothiadiazole unit have been shown to exhibit high charge carrier mobility, a key parameter for efficient OFET operation. rsc.org For instance, a copolymer based on cyclopentadithiophene and benzothiadiazole demonstrated a hole mobility of up to 1.4 cm²/(V·s). google.com While much of the high-performance polymer research has focused on derivatives of 4,7-dibromo-2,1,3-benzothiadiazole, the principles of using the electron-deficient benzothiadiazole core to enhance charge transport apply to polymers and small molecules derived from the mono-bromo variant as well. ru.nlrsc.org For example, unsymmetrically substituted benzothiadiazole-based luminophores have been synthesized and their charge transport properties studied, showing their potential as active transport centers for charge carriers in electronic devices. nih.gov

Table 1: Performance of OFETs based on Benzothiadiazole-containing Polymers

| Polymer/Small Molecule | Dielectric | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Citation |

| F8TTBTT | SiO₂ | 5 x 10⁻² | 4 x 10⁻³ | > 10⁵ | ru.nl |

| BTD with aryl bridged carbazole | Not specified | 1.1 x 10⁻⁵ | 1.9 x 10⁻⁵ | Not specified | mdpi.comnih.gov |

| CP3 (copolymer with bithiophene) | Not specified | 0.67 | Not specified | Not specified | rsc.org |

The efficiency of charge transport in organic semiconductors is critically dependent on the molecular arrangement and packing in the solid state. acs.org The planar structure of the benzothiadiazole unit promotes strong intermolecular π-π stacking, which creates pathways for charge carriers to move between molecules. rsc.org The introduction of this compound into conjugated systems can lead to materials with a planar molecular backbone, which is favorable for close intermolecular contacts and high charge carrier mobilities. researchgate.net Furthermore, the inherent dipole moment of the unsymmetrical molecules derived from this compound can influence molecular interactions and packing, thereby affecting charge transport properties. acs.org Studies have shown that controlling the planarity of the polymer backbone can relieve steric hindrance and enhance charge transport by hopping. For example, incorporating additional thiophene (B33073) units into a poly(fluorene-thienyl-benzothiadiazole) polymer led to increased backbone planarization, interchain interaction, and significantly enhanced field-effect mobilities. ru.nl

Fabrication of Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs)

The strong electron-accepting nature of the 2,1,3-benzothiadiazole core makes it a valuable component in materials designed for Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net